3-Hydroxyisonicotinamide
Overview
Description
3-Hydroxyisonicotinamide is a derivative of isonicotinic acid, known for its potential therapeutic and environmental applications. The molecular formula of this compound is C6H6N2O2, and its molecular weight is 138.12 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: One method to synthesize 3-Hydroxyisonicotinamide involves the reaction of 3-hydroxyisonicotinic acid ethyl ester with ammonia in methanol at 120°C for 5 hours. The reaction mixture is then evaporated until dryness, suspended with tetrahydrofuran, and heated under reflux for 30 minutes. After cooling, the product is filtered off and dried, yielding this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial applications, considering the availability of starting materials and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyisonicotinamide undergoes various chemical reactions, including electrophilic reactions such as aminomethylation, azo-coupling, and nitration. These reactions are directed to the 2 position of the compound .
Common Reagents and Conditions:
Aminomethylation: Typically involves formaldehyde and an amine.
Azo-coupling: Involves diazonium salts.
Nitration: Involves nitric acid and sulfuric acid.
Major Products Formed:
Aminomethylation: Produces aminomethyl derivatives.
Azo-coupling: Produces azo compounds.
Nitration: Produces nitro derivatives.
Scientific Research Applications
3-Hydroxyisonicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Investigated for its potential to modulate biological processes due to its hydroxamic acid structure.
Medicine: Explored for its therapeutic potential, particularly in the treatment of tuberculosis.
Mechanism of Action
The mechanism of action of 3-Hydroxyisonicotinamide involves its interaction with molecular targets and pathways. As a hydroxamic acid, it can chelate metal ions and inhibit metalloenzymes, which are crucial in various biological processes. This chelation ability makes it a potential candidate for therapeutic applications, particularly in inhibiting enzymes involved in disease pathways.
Comparison with Similar Compounds
Isonicotinamide: A derivative of isonicotinic acid, used in the treatment of tuberculosis.
Isonicotinoyl hydrazones: Compounds with improved toxicological profiles compared to isoniazid.
Uniqueness: 3-Hydroxyisonicotinamide is unique due to its hydroxamic acid structure, which imparts distinct chelation properties and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-hydroxypyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)4-1-2-8-3-5(4)9/h1-3,9H,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPIVIMBMXAXMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618348 | |
Record name | 3-Hydroxypyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10128-73-1 | |
Record name | 3-Hydroxy-4-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10128-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxypyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxyisonicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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